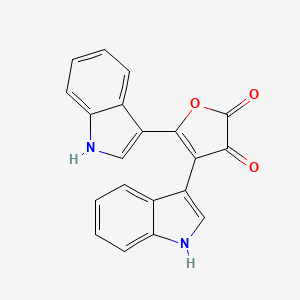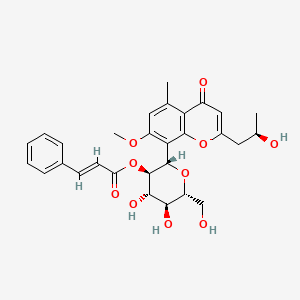
Methyl aloesinyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloe C-glucosylchromone is a C-glycosyl compound consisting of 2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4H-chromen-4-one substituted by a beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl residue at position 8 via a C-glycosidic linkage. It is isolated from the leaves of Aloe barbadensis and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a member of chromones, a C-glycosyl compound, a cinnamate ester and a secondary alcohol.
Aplicaciones Científicas De Investigación
Pharmacology and Therapeutic Potential
Antidiabetic and Lipid Homeostasis : Cinnamaldehyde, a derivative of cinnamic acid found in cinnamon, shows promise in managing diabetes and its complications. It exhibits glucolipid lowering effects by enhancing glucose uptake, improving insulin sensitivity, and restoring pancreatic islets dysfunction. It acts through multiple signaling pathways and has potential for diabetic intervention (Zhu et al., 2017).
Anticancer Properties : Derivatives of cinnamic acid have been underutilized in medicinal research despite their rich tradition. These derivatives, including methyl aloesinyl cinnamate, exhibit notable anticancer potentials, prompting a reconsideration of their therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Wound Healing and Skin Protection : Aloe vera, containing active compounds like aloesin, has been traditionally used for skin injuries and digestive problems due to its anti-inflammatory, antimicrobial, and wound healing properties. The therapeutic efficacy of aloe vera and its compounds, including methyl aloesinyl cinnamate, in skin protection and wound healing has been well-documented in recent pharmacological studies (Sánchez et al., 2020).
Phytochemical and Biological Activities : Aloe vera, known for its pharmaceutical activities, contains various active compounds, including methyl aloesinyl cinnamate. These compounds are associated with antioxidant, anti-inflammatory, immuno-modulatory, antimicrobial, antiviral, antidiabetic, hepatoprotective, anticancer, and skin-protective activities (Kumar et al., 2019).
Biomedical Nanotechnology : Methyl aloesinyl cinnamate in Aloe vera has found applications in biomaterial-based nanostructures, significantly enhancing its efficacy in wound healing, tissue engineering, and drug delivery. The integration of Aloe vera in nanotechnology demonstrates the plant's extensive medicinal potential and its applicability in advanced medical treatments (Balaji et al., 2015).
Propiedades
Número CAS |
175413-23-7 |
|---|---|
Nombre del producto |
Methyl aloesinyl cinnamate |
Fórmula molecular |
C29H32O10 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1 |
Clave InChI |
YDJIHVUNYBLYLF-CNYNUZHASA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Otros números CAS |
175413-23-7 |
Sinónimos |
8-(2-O-cinnamoyl(glucopyranosyl))-2-(2-hydroxypropyl)-7-methoxy-5-methylchromone 8-(C-beta-D-(2-O-(E)-cinnamoyl)glucopyranosyl)-2-((R)-2-hydroxypropyl)-7-methoxy-5-methylchromone 8-CGHMMC cinnamoyl-C-glycoside chromone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)
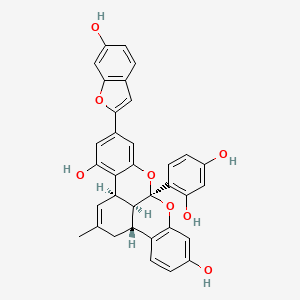

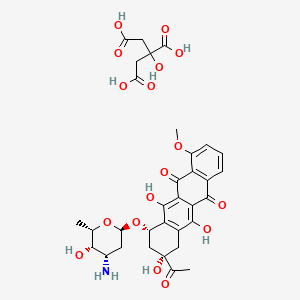
![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
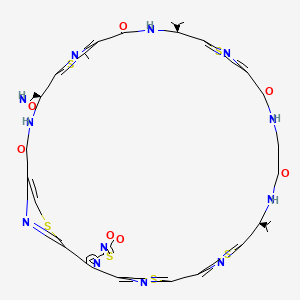
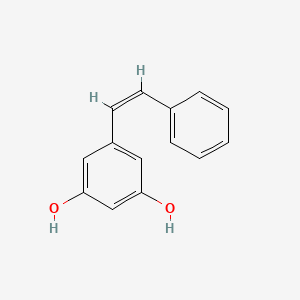
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
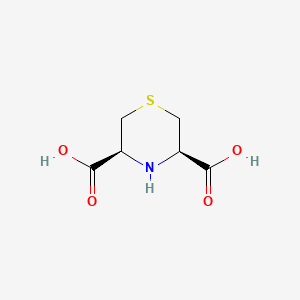
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
